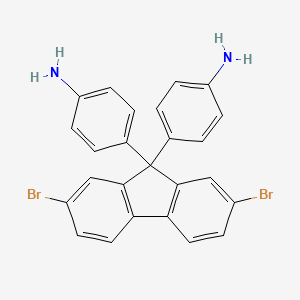
2,7-Dibromo-9,9-bis(4-aminophenyl)-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromo-9,9-bis(4-aminophenyl)-9H-fluorene is a fluorene-based diamine compound. It is characterized by the presence of two bromine atoms at the 2 and 7 positions and two amino groups attached to phenyl rings at the 9 position of the fluorene core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dibromo-9,9-bis(4-aminophenyl)-9H-fluorene typically involves the following steps:
Bromination: The starting material, fluorene, undergoes bromination to introduce bromine atoms at the 2 and 7 positions. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The brominated fluorene is then subjected to a nucleophilic substitution reaction with 4-aminophenyl groups. This step often requires the use of a strong base, such as potassium tert-butoxide, and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
化学反应分析
Types of Reactions
2,7-Dibromo-9,9-bis(4-aminophenyl)-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Polymerization: The compound can be used as a monomer in the synthesis of high-performance polymers, such as polyimides.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium tert-butoxide in DMF under argon atmosphere at 120°C.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidized and Reduced Forms: Products with altered oxidation states of the amino groups.
Polymers: High-performance polyimides and other polymers with enhanced thermal and mechanical properties.
科学研究应用
2,7-Dibromo-9,9-bis(4-aminophenyl)-9H-fluorene has several scientific research applications:
Gas Separation Membranes: The compound is used in the design of intrinsic microporous polyimides (PIM-PIs) for gas separation membranes.
High-Performance Polymers: It serves as a monomer in the synthesis of polyimides with exceptional thermal stability, solubility, and mechanical strength.
Optoelectronic Devices: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic applications.
作用机制
The mechanism by which 2,7-dibromo-9,9-bis(4-aminophenyl)-9H-fluorene exerts its effects is primarily related to its structural features:
Bromine Substitution: The bromine atoms increase the rigidity of the polymer chains, enhancing the thermal and mechanical properties of the resulting materials.
Amino Groups: The amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s solubility and reactivity.
Fluorene Core: The fluorene core provides a rigid and planar structure, contributing to the overall stability and performance of the materials.
相似化合物的比较
Similar Compounds
9,9-Bis(4-aminophenyl)-fluorene: Lacks the bromine atoms, resulting in lower rigidity and performance in polymer applications.
2,7-Dibromo-9,9-bis(3-bromo-4-aminophenyl)-fluorene: Contains additional bromine atoms, which may further enhance the rigidity and performance but could also complicate the synthesis.
Uniqueness
2,7-Dibromo-9,9-bis(4-aminophenyl)-9H-fluorene is unique due to the specific placement of bromine atoms and amino groups, which provides an optimal balance of rigidity, reactivity, and performance in various applications. Its ability to enhance gas separation and anti-aging properties in polyimides makes it particularly valuable in the field of materials science .
属性
CAS 编号 |
266315-56-4 |
|---|---|
分子式 |
C25H18Br2N2 |
分子量 |
506.2 g/mol |
IUPAC 名称 |
4-[9-(4-aminophenyl)-2,7-dibromofluoren-9-yl]aniline |
InChI |
InChI=1S/C25H18Br2N2/c26-17-5-11-21-22-12-6-18(27)14-24(22)25(23(21)13-17,15-1-7-19(28)8-2-15)16-3-9-20(29)10-4-16/h1-14H,28-29H2 |
InChI 键 |
QQSLVEBWRWQEGY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(5-Nitrofuran-2-yl)methylidene]-P,P-diphenylphosphinic hydrazide](/img/structure/B12573811.png)
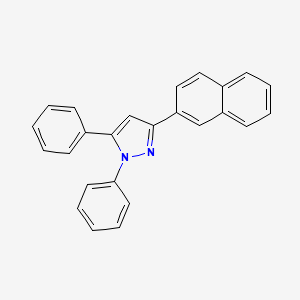
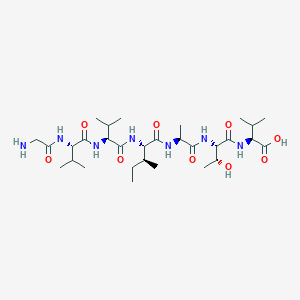

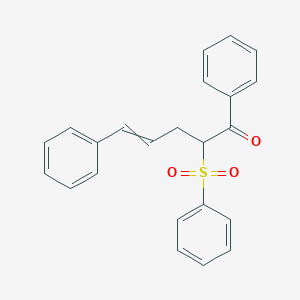
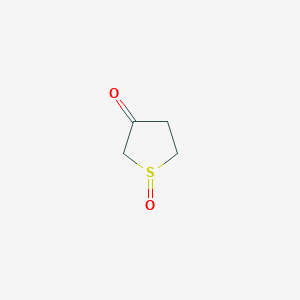
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride](/img/structure/B12573873.png)
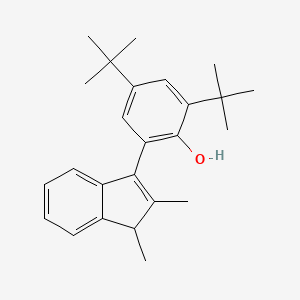
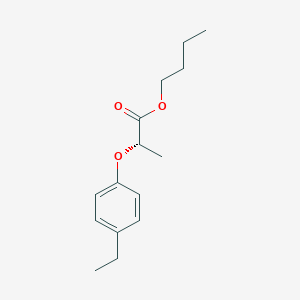
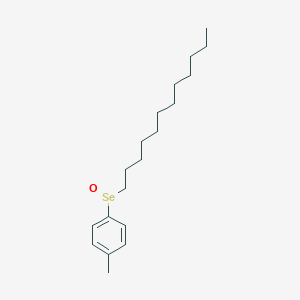
![6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol](/img/structure/B12573884.png)


![3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B12573910.png)
